Home > Products > Screening Compounds P100897 > N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide - 2034256-04-5

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide

Catalog Number: EVT-2918957
CAS Number: 2034256-04-5
Molecular Formula: C19H17F3N2O3
Molecular Weight: 378.351
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

  • Compound Description: This compound is identified as a potential genotoxic impurity in the synthesis of Osimertinib mesylate, an antineoplastic agent. []
  • Relevance: This compound shares a core structure with N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide, specifically the presence of a 1-methyl-1H-indol-3-yl moiety. Both compounds are also investigated in the context of pharmaceutical development and potential impurities. []
  • Compound Description: This chalcone derivative was synthesized and investigated for its potential antimalarial activity through molecular docking studies with the Plasmodium falciparum dihydrofolate reductase - thymidylate synthase (PfDHFR-TS) enzyme. []
  • Relevance: Similar to N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide, this compound features a 1-methyl-1H-indol-3-yl group. The presence of this shared motif, along with their investigation in medicinal chemistry research, links these compounds. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

  • Compound Description: This compound is a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor identified as a back-up compound for 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150), also a potent GlyT1 inhibitor. []
  • Relevance: Both this compound and N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide feature a trifluoromethoxyphenyl moiety. The shared presence of this structural element, along with their exploration in medicinal chemistry, connects these compounds. []
  • Compound Description: HIOC is investigated for its protective effects on retinal ganglion cells (RGCs) in a mouse model of optic nerve crush (ONC). Systemic administration of HIOC increased RGC survival after ONC. []
  • Relevance: The structure of HIOC bears resemblance to N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide. They both share a hydroxyindole-ethyl amide core structure. The presence of this shared motif and their application in biological studies suggest a structural relationship. []

2-[2-[1-(4-Chlorobenzyl)-4-methyl-6-[(5-phenylpyridin-2-yl)methoxy]-4,5-dihydro-1H-thiopyrano[2,3,4-cd]indol-2-yl]ethoxy]butanoic acid (L-699,333)

  • Compound Description: This compound is a potent 5-lipoxygenase (5-LO) inhibitor. It exhibits promising activity in inhibiting leukotriene biosynthesis, making it a potential therapeutic agent for asthma and inflammatory diseases. []
  • Relevance: While structurally more complex, L-699,333 shares with N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide the presence of an indole ring system and an ethoxybutanoic acid side chain. The presence of these structural similarities suggests they could be grouped within a broader chemical class. []
  • Compound Description: This compound is a potent and orally active leukotriene receptor antagonist. It exhibits potent activity in displacing [3H]LTD4 on guinea pig lung membranes. []
  • Relevance: Both this compound and N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide contain a trifluoromethyl group within their structures. Although their overall structures differ, the presence of this shared element and their investigation in pharmacological contexts suggests a potential connection. []

N-[1-(7-tert-Butyl-1H-indol-3-ylmethyl)-2-(4-cyclopropanecarbonyl-3-methyl-piperazin-1-yl)-2-oxo-ethyl]-4-nitro-benzamide (SP-10)

  • Compound Description: SP-10 demonstrates in vitro efficacy in reducing HIV-1 infectivity by potentially modifying actin dynamics. It displays low toxicity compared to current antiviral treatments. []
  • Relevance: This compound shares with N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide a benzamide core structure. Additionally, both compounds contain an indole ring, albeit with different substituents. The shared benzamide motif and the presence of indole rings, despite variations, suggest a potential structural relationship. []

(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of several bioactive compounds, including the anticancer drug Osimertinib. []
  • Relevance: It shares the 1H-indol-3-yl moiety with N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide. The presence of this common structural feature highlights a structural link between the two compounds. []

SSR126768A (4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)-benzamide, Hydrochloride)

  • Compound Description: SSR126768A is a potent, selective, and orally active oxytocin (OT) receptor antagonist. It has potential therapeutic applications as a tocolytic agent for preterm labor management. []
  • Relevance: Both this compound and N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide share a benzamide structure. This shared core structure, along with their roles in pharmacological research, suggests a potential structural relationship. []

N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-3-methoxypropanamide

  • Compound Description: This compound is a degradation product of Osimertinib tablets, identified and characterized through UPLC-QTOF-MS/MS and NMR techniques. Its safety was evaluated through in-silico structure-activity relationship (QSAR) studies using DEREK NexusTM and MultiCASE, Case UltraTM software. []
  • Relevance: This degradation product shares a significant portion of its structure with N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide, particularly the presence of the 1-methyl-1H-indol-3-yl group and the substituted phenyl ring. []
Overview

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that includes an indole moiety, which is often associated with various biological activities, and a trifluoromethoxy group, which can enhance pharmacological properties.

Source

The compound has been referenced in various scientific literature and patents, particularly in the context of its use as a toll-like receptor 7/8 antagonist, indicating its relevance in immunology and potential treatment for autoimmune diseases such as systemic lupus erythematosus and type 1 diabetes mellitus .

Classification

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide can be classified as:

  • Chemical Class: Organic compound
  • Functional Groups: Amide, alcohol, and trifluoromethyl
  • Biological Activity: Potentially acts as an immunomodulator
Synthesis Analysis

Methods

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide typically involves several key steps:

  1. Formation of the Indole Derivative: The synthesis begins with the preparation of the indole component, often through cyclization reactions involving appropriate precursors such as substituted anilines or phenols.
  2. Introduction of Hydroxyl Group: The hydroxyl group is introduced via nucleophilic substitution or reduction reactions on the indole derivative.
  3. Trifluoromethoxy Group Addition: The trifluoromethoxy group can be added using fluorination techniques or by employing trifluoromethoxylating reagents.
  4. Amide Bond Formation: Finally, the amide bond is formed by reacting the hydroxylated indole with a suitable carboxylic acid derivative containing the trifluoromethoxy group.

Technical Details

The synthesis may utilize techniques such as:

  • Refluxing in organic solvents to facilitate reactions.
  • Column chromatography for purification.
  • Nuclear magnetic resonance (NMR) and mass spectrometry for structural confirmation.
Molecular Structure Analysis

Structure

The molecular formula of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide is C16H16F3N1O3C_{16}H_{16}F_{3}N_{1}O_{3}.

Data

Key structural features include:

  • An indole ring system contributing to its biological activity.
  • A hydroxyl group that may influence solubility and reactivity.
  • A trifluoromethoxy substituent that enhances lipophilicity and potential interactions with biological targets.
Chemical Reactions Analysis

Reactions

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide can participate in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  2. Nucleophilic Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, which may be exploited for further functionalization.
  3. Oxidation/Reduction: The hydroxyl group may be oxidized to a carbonyl or reduced to an alkane under specific conditions.

Technical Details

These reactions are typically conducted under controlled conditions to ensure selectivity and yield. Reaction monitoring can be performed using techniques such as thin-layer chromatography (TLC).

Mechanism of Action

Process

The mechanism of action for N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide involves its interaction with toll-like receptors (TLRs), particularly TLR7 and TLR8.

When administered, this compound may bind to these receptors, leading to modulation of immune responses. This action is significant in conditions characterized by overactive immune systems, such as autoimmune disorders.

Data

Research indicates that TLR7/8 antagonists can inhibit the signaling pathways activated by these receptors, potentially reducing inflammatory responses and altering cytokine production .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline substance.
  • Solubility: Moderately soluble in organic solvents; solubility in water may vary due to functional groups.

Chemical Properties

  • Melting Point: Specific values depend on purity but are generally within a defined range for similar compounds.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant Data or Analyses

Quantitative analyses such as high-performance liquid chromatography (HPLC) can be used to determine purity and concentration.

Applications

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide has potential applications in:

  • Pharmaceutical Development: As a candidate for treating autoimmune diseases through modulation of immune responses.
  • Research Tools: Used in studies related to toll-like receptor signaling pathways and immune response mechanisms.

Properties

CAS Number

2034256-04-5

Product Name

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethoxy)benzamide

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-4-(trifluoromethoxy)benzamide

Molecular Formula

C19H17F3N2O3

Molecular Weight

378.351

InChI

InChI=1S/C19H17F3N2O3/c1-24-9-8-13-10-14(4-7-16(13)24)17(25)11-23-18(26)12-2-5-15(6-3-12)27-19(20,21)22/h2-10,17,25H,11H2,1H3,(H,23,26)

InChI Key

BBTMMFFDGAUUOX-UHFFFAOYSA-N

SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.